molecular formula C14H9FN4OS B287235 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287235
M. Wt: 300.31 g/mol
InChI Key: RDFJAJJTTDKWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which has been extensively studied for its diverse biological activities.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been reported to exhibit promising anticancer, antifungal, and antimicrobial activities. In biochemistry, it has been studied for its enzyme inhibitory properties, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase. In material science, it has been investigated for its potential applications as a corrosion inhibitor and as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may exert its biological activities through various mechanisms such as DNA intercalation, enzyme inhibition, and receptor antagonism. For instance, it has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. It has also been shown to induce apoptosis in cancer cells by interacting with DNA and causing DNA damage.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. In vivo studies have suggested that this compound may have potential as an antitumor agent and as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its diverse biological activities, which make it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in further studies.

Future Directions

There are several future directions for research on 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to evaluate its safety and toxicity, as well as its potential applications in material science.

Synthesis Methods

The synthesis of 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-fluorobenzyl chloride with 2-furanylthiocyanate to form 3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The reaction is carried out in the presence of a base and a solvent such as DMF or DMSO. Other methods, such as microwave-assisted synthesis and green chemistry approaches, have also been reported.

properties

Product Name

3-[(4-Fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C14H9FN4OS

Molecular Weight

300.31 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9FN4OS/c15-10-5-3-9(4-6-10)8-12-16-17-14-19(12)18-13(21-14)11-2-1-7-20-11/h1-7H,8H2

InChI Key

RDFJAJJTTDKWEE-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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